molecular formula C8H5BrFN B1343648 6-Bromo-4-fluoro-1H-indole CAS No. 885520-59-2

6-Bromo-4-fluoro-1H-indole

Cat. No.: B1343648
CAS No.: 885520-59-2
M. Wt: 214.03 g/mol
InChI Key: VTODDAKQRGKCGF-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound’s structure consists of a benzene ring fused to a pyrrole ring, with bromine and fluorine substituents at the 6th and 4th positions, respectively. This unique arrangement imparts distinct chemical properties and potential biological activities to the compound.

Biochemical Analysis

Biochemical Properties

6-Bromo-4-fluoro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit tryptophan dioxygenase, an enzyme involved in the kynurenine pathway . This inhibition can modulate immune responses and has potential therapeutic implications for cancer treatment. Additionally, this compound can interact with serotonin receptors, affecting neurotransmitter signaling and potentially offering benefits in treating neurological disorders .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune responses . By affecting NF-κB signaling, this compound can alter the expression of genes involved in inflammation and immune regulation. Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with various biomolecules. At the molecular level, this compound can bind to specific receptors and enzymes, modulating their activity. For instance, this compound can act as an inhibitor of tryptophan dioxygenase, reducing the production of kynurenine and its downstream metabolites . This inhibition can lead to changes in immune responses and has potential therapeutic applications in cancer treatment. Additionally, this compound can interact with serotonin receptors, influencing neurotransmitter signaling and potentially offering benefits in treating neurological disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in gene expression, cell signaling, and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can exert beneficial effects, such as modulating immune responses and reducing inflammation . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites . These metabolic transformations can influence the compound’s bioavailability, activity, and toxicity. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving organic anion transporters . Once inside the cells, this compound can interact with intracellular binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular metabolism . Additionally, this compound can be directed to the nucleus, where it can modulate gene expression and cell signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-fluoro-1H-indole typically involves the halogenation of indole derivatives. One common method is the bromination of 4-fluoroindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and yield of the compound while minimizing the formation of by-products.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogenation catalysts such as palladium on carbon.

    Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with various aryl or alkyl halides.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Coupling Reactions: Palladium catalysts with bases like potassium carbonate in solvents such as tetrahydrofuran (THF).

Major Products:

    Substitution Products: Azido, cyano, or amino derivatives.

    Oxidation Products: Indole-2,3-diones.

    Reduction Products: Reduced indole derivatives.

    Coupling Products: Biaryl or alkyl-indole derivatives.

Scientific Research Applications

6-Bromo-4-fluoro-1H-indole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 6-Bromo-4-fluoro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to antiproliferative effects in cancer cells. The exact pathways depend on the specific biological context and the nature of the substituents on the indole ring.

Comparison with Similar Compounds

  • 4-Bromo-1H-indole
  • 6-Fluoro-1H-indole
  • 5-Bromo-4-fluoro-1H-indole

Comparison: 6-Bromo-4-fluoro-1H-indole is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. Compared to 4-Bromo-1H-indole, the additional fluorine atom can enhance its electron-withdrawing effects, potentially altering its binding affinity to biological targets. Similarly, the presence of bromine in 6-Fluoro-1H-indole can increase its molecular weight and hydrophobicity, affecting its solubility and pharmacokinetics.

Properties

IUPAC Name

6-bromo-4-fluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTODDAKQRGKCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646231
Record name 6-Bromo-4-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-59-2
Record name 6-Bromo-4-fluoro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885520-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-fluoro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-4-fluoro-1H-indole
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